molecular formula C7H7Cl2N3O B3234620 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide CAS No. 1353979-17-5

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide

Cat. No.: B3234620
CAS No.: 1353979-17-5
M. Wt: 220.05 g/mol
InChI Key: NGGFRPHDKRYVAS-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and another chloro group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide typically involves the reaction of 6-chloro-pyridazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

6-chloro-pyridazine+chloroacetyl chloridetriethylamineThis compound\text{6-chloro-pyridazine} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 6-chloro-pyridazine+chloroacetyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted acetamides.

    Reduction Reactions: Formation of amines or alcohols.

    Oxidation Reactions: Formation of acids or ketones.

Scientific Research Applications

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. The chloro groups and the acetamide moiety play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide
  • 2-Chloro-N-(6-fluoro-pyridazin-3-ylmethyl)-acetamide
  • 2-Chloro-N-(6-bromo-pyridazin-3-ylmethyl)-acetamide

Comparison

Compared to its analogs, 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-acetamide is unique due to the presence of two chloro groups, which may enhance its reactivity and binding affinity. The substitution pattern on the pyridazine ring can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(6-chloropyridazin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O/c8-3-7(13)10-4-5-1-2-6(9)12-11-5/h1-2H,3-4H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGFRPHDKRYVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206686
Record name Acetamide, 2-chloro-N-[(6-chloro-3-pyridazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353979-17-5
Record name Acetamide, 2-chloro-N-[(6-chloro-3-pyridazinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353979-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[(6-chloro-3-pyridazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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